molecular formula C11H14N4O B2384801 3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 2251054-52-9

3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2384801
CAS No.: 2251054-52-9
M. Wt: 218.26
InChI Key: LERBNMHFJHNTJJ-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with an oxan-4-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves multi-component reactions. One efficient method is a domino strategy that includes the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and various 1,3-dicarbonyl compounds in water. This catalyst-free procedure yields the desired product with high efficiency and simplicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

  • 3-(Oxan-4-yl)pyridin-4-amine
  • Pyrrolo[3,4-b]pyridin-5-ones
  • Thiazolo[4,5-b]pyridines

Uniqueness

What sets 3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine apart is its specific substitution pattern and the presence of the oxan-4-yl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(oxan-4-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-8-5-9-10(7-1-3-16-4-2-7)14-15-11(9)13-6-8/h5-7H,1-4,12H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERBNMHFJHNTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=C3C=C(C=NC3=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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